1,3-Diphenylguanidine hemisulfate
Overview
Description
1,3-Diphenylguanidine hemisulfate is a chemical compound widely used in various industrial applications, particularly in the rubber industry. It serves as an accelerator in the vulcanization process, enhancing the cross-linking of rubber molecules to improve elasticity and durability. This compound is also utilized in the detection of metals and organic bases due to its complexing properties .
Mechanism of Action
Target of Action
1,3-Diphenylguanidine (DPG) is primarily used as an accelerator in the vulcanization of rubber . It acts as a complexing agent in the detection of metals and organic bases . It is found in some rubber products and is also a dermatological sensitizer and allergen .
Mode of Action
It is known to interact with its targets to enhance the durability of rubber products . It is also used in allergenic epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .
Biochemical Pathways
Studies have shown that exposure to dpg can lead to oxidative stress indicators, including reactive oxygen species (ros), superoxide dismutase (sod), catalase (cat), glutathione disulfide (gssg), and glutathione (gsh) activities .
Result of Action
DPG’s action results in enhanced durability of rubber products . In biological systems, exposure to DPG has been associated with oxidative stress, indicated by heightened ROS levels and decreased SOD, CAT, GSSG, and GSH activities . This can lead to diminished reproduction rates, moulting, and body size in certain organisms like water fleas .
Action Environment
The action, efficacy, and stability of DPG can be influenced by environmental factors. For instance, DPG is intensively used in the tire manufacturing industry, and its residues can enter the environment through tire wear particles (TWPs), potentially posing risks to human health and the environment . The reactivity of DPG can also vary depending on the disinfection process used, with monochloramine showing significantly slower reactivity compared to chlorination .
Biochemical Analysis
Biochemical Properties
1,3-Diphenylguanidine hemisulfate plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions often result in the modulation of enzyme activity, leading to altered levels of reactive oxygen species and oxidative stress within cells. Additionally, this compound can bind to proteins, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In various cell types, including hepatocytes and immune cells, this compound has been observed to induce oxidative stress, leading to increased production of reactive oxygen species . This oxidative stress can disrupt cellular metabolism, alter gene expression, and impact cell signaling pathways. For instance, the compound has been shown to affect mitochondrial function, leading to changes in ATP production and basal respiration rates . Furthermore, this compound can influence cell proliferation and apoptosis, potentially contributing to cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of enzymes involved in antioxidant defense, resulting in increased oxidative stress . Additionally, the compound can interact with DNA, potentially causing genotoxic effects and altering gene expression . These molecular interactions contribute to the overall impact of this compound on cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that the compound can induce acute toxicity in short-term exposures, leading to significant decreases in cell viability and function . Over longer periods, chronic exposure to this compound can result in persistent oxidative stress and disruption of cellular processes . The stability of the compound in various environments can also influence its long-term effects, with degradation products potentially contributing to its overall toxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may not exhibit significant adverse effects, while higher doses can lead to toxicity and adverse health outcomes . Studies in mice have shown that high doses of this compound can cause reproductive toxicity, including alterations in sperm morphology and reduced fertility . Additionally, high doses can induce systemic toxicity, affecting multiple organs and systems . These findings highlight the importance of dosage considerations in assessing the safety and potential risks of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and effects. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall impact of this compound on cellular function and health. Additionally, the compound can influence metabolic flux and alter levels of key metabolites, contributing to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function within cells . Understanding the transport and distribution of the compound is crucial for assessing its overall impact on biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to mitochondria, where it can impact mitochondrial function and contribute to oxidative stress . Additionally, the compound’s localization within the nucleus can influence gene expression and potentially lead to genotoxic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenylguanidine hemisulfate can be synthesized through the reaction of aniline with cyanamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the guanidine structure. The hemisulfate salt is then obtained by treating the resulting 1,3-diphenylguanidine with sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenylguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated compounds like bromoalkanes are used under basic conditions to facilitate substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amines and related compounds.
Substitution: Substituted guanidines with various functional groups.
Scientific Research Applications
1,3-Diphenylguanidine hemisulfate has numerous applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its complexing properties.
Comparison with Similar Compounds
1,3-Di-o-tolylguanidine: Another guanidine derivative used in rubber vulcanization.
1,2,3-Triphenylguanidine: Similar in structure but with three phenyl groups, used in similar applications.
Uniqueness: 1,3-Diphenylguanidine hemisulfate is unique due to its specific complexing properties and its effectiveness as an accelerator in the vulcanization process. Its ability to form stable complexes with metals and organic bases makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
32514-47-9 |
---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
1,2-diphenylguanidine;sulfuric acid |
InChI |
InChI=1S/C13H13N3.H2O4S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H,(H3,14,15,16);(H2,1,2,3,4) |
InChI Key |
UYSNRRIIIXZGOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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